Carbidopa Methyl Ester
CAS No.: 91431-01-5
Cat. No.: VC21343075
Molecular Formula: C11H16N2O4
Molecular Weight: 240.26 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 91431-01-5 |
---|---|
Molecular Formula | C11H16N2O4 |
Molecular Weight | 240.26 g/mol |
IUPAC Name | methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate |
Standard InChI | InChI=1S/C11H16N2O4/c1-11(13-12,10(16)17-2)6-7-3-4-8(14)9(15)5-7/h3-5,13-15H,6,12H2,1-2H3 |
Standard InChI Key | IETYBXLXKYRFEN-UHFFFAOYSA-N |
SMILES | CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)NN |
Canonical SMILES | CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)NN |
Appearance | Tan Solid |
Melting Point | >54°C |
Chemical Structure and Properties
Molecular Identity and Structural Characteristics
Carbidopa methyl ester is chemically identified as methyl (S)-3-(3,4-dihydroxyphenyl)-2-hydrazineyl-2-methylpropanoate, with a molecular formula of C11H16N2O4 as the free base and C11H17ClN2O4 as the hydrochloride salt . The compound has a molecular weight of 240.26 Da (free base) and 276.72 Da (HCl salt) . It is also known as "Carbidopa Impurity E" in some pharmaceutical contexts and is identified by CAS number 52514-63-3 for the free base form .
The chemical structure features a methyl ester group, a hydrazine moiety, and a 3,4-dihydroxyphenyl group attached to a propanoate backbone. Its SMILES notation is documented as CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)NN, which provides a linear text representation of the molecular structure .
The compound is characterized by the following InChI notation:
InChI=1S/C11H16N2O4/c1-11(13-12,10(16)17-2)6-7-3-4-8(14)9(15)5-7/h3-5,13-15H,6,12H2,1-2H3
Physical Properties
Carbidopa methyl ester presents as a light brown hygroscopic solid with water solubility . Due to its hygroscopic nature, proper storage conditions are critical, with recommended temperature range of 2-8°C to maintain stability . The compound's physical characteristics directly influence its pharmaceutical applications, particularly in formulation development.
Spectroscopic and Analytical Data
Mass spectrometry analysis provides valuable data for compound identification. The predicted collision cross-section measurements for various adducts of carbidopa methyl ester are presented in Table 1.
Table 1: Predicted Collision Cross Section Measurements for Carbidopa Methyl Ester
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 241.11829 | 153.2 |
[M+Na]+ | 263.10023 | 161.0 |
[M+NH4]+ | 258.14483 | 158.2 |
[M+K]+ | 279.07417 | 158.6 |
[M-H]- | 239.10373 | 152.7 |
[M+Na-2H]- | 261.08568 | 156.2 |
[M]+ | 240.11046 | 153.7 |
[M]- | 240.11156 | 153.7 |
These spectroscopic parameters are essential for analytical identification and quality control during pharmaceutical development and manufacturing processes .
Pharmaceutical Applications
Controlled Release Formulations
Carbidopa methyl ester has been utilized in innovative pharmaceutical formulations, particularly in controlled release systems. Researchers have developed a versatile oral controlled release system consisting of a three-layer matrix tablet for the simultaneous delivery of levodopa methyl ester and carbidopa . This system incorporates different release mechanisms within a single monolithic matrix.
The three-layer matrix tablet design includes:
-
A swellable (S) layer
-
An erodible (E) layer
-
A disintegrating (D) layer
Each layer exhibits a distinct release mechanism, and their relative positions within the monolithic matrix significantly influence the in vitro release profiles . This multi-layer approach allows for customized drug release patterns that can be tailored to specific therapeutic needs in Parkinson's disease management.
Effervescent Formulations
An effervescent tablet formulation called V1512 combines melevodopa (L-dopa methyl ester) and carbidopa to enhance absorption characteristics. Melevodopa demonstrates approximately 250 times greater solubility than conventional L-dopa, enabling rapid and complete dissolution . This enhanced solubility facilitates faster absorption at the administration site.
At physiological pH, melevodopa exists predominantly in the nonionized form, unlike L-dopa which exists in the ionized form. The resulting greater lipophilicity of melevodopa enhances its absorption across the intestinal wall, potentially improving bioavailability . This property makes melevodopa/carbidopa combinations potentially advantageous for patients requiring rapid symptom relief.
Pharmacokinetic Profile
Absorption Characteristics
The pharmacokinetic profile of formulations containing carbidopa methyl ester demonstrates distinctive absorption patterns. When administered as part of the V1512 effervescent formulation (melevodopa/carbidopa), L-dopa absorption tends to be quicker compared to standard-release L-dopa/carbidopa tablets . Additionally, the pharmacokinetic parameters show less variability after V1512 administration, both over time and between patients .
Studies have shown that the time to maximum plasma concentration (tmax) is shorter with V1512 for the first morning dose and the first afternoon dose by approximately 0.3 hours compared to conventional formulations . The variation in tmax values between patients was narrower with V1512 than with standard L-dopa/carbidopa tablets, suggesting more predictable absorption kinetics .
Drug Distribution and Accumulation
An important pharmacokinetic advantage observed with carbidopa methyl ester formulations is reduced drug accumulation in plasma. Research indicates that the accumulation of L-dopa in plasma is less noticeable with the V1512 formulation compared to standard-release L-dopa/carbidopa . From first dose to final dose, mean maximum plasma concentrations (Cmax) increased by lower percentages with V1512 compared to conventional formulations across different dosing regimens .
Specifically, across three different cohorts, mean Cmax values increased as follows:
-
Cohort 1: 30% increase with V1512 vs. 64% increase with L-dopa/carbidopa
-
Cohort 2: 14% increase with V1512 vs. 23% increase with L-dopa/carbidopa
-
Cohort 3: 52% increase with V1512 vs. 99% increase with L-dopa/carbidopa
This reduced accumulation may potentially result in more stable plasma concentrations during chronic treatment.
Pharmacokinetic Variability
The variability in pharmacokinetic parameters represents a significant challenge in Parkinson's disease management. Formulations containing carbidopa methyl ester have demonstrated less variability in L-dopa maximal levels across dosing intervals. Across six dosing intervals in one study cohort, L-dopa maximal levels were less variable following V1512 administration, with mean Cmax values differing by 1.4-fold compared with 1.7-fold following standard L-dopa/carbidopa administration .
This reduced variability potentially translates to more consistent therapeutic effects and might help minimize motor fluctuations commonly experienced by patients with advancing Parkinson's disease.
Comparative Clinical Studies
Pharmacokinetic Comparison with Standard Formulations
Clinical studies have directly compared the pharmacokinetic profile of effervescent melevodopa/carbidopa (V1512) with standard-release levodopa/carbidopa tablets in patients with fluctuating Parkinson's disease . These studies employed a single-center, randomized, double-blind, double-dummy, two-period crossover design to ensure robust comparative data .
In one comprehensive study, participants received either V1512 (melevodopa 100 mg/carbidopa 25 mg) or L-dopa 100 mg/carbidopa 25 mg under three different dosing regimens:
-
Seven doses over 24 hours (Cohort 1)
-
Four doses over 12 hours (Cohort 2)
-
Two doses over 12 hours in combination with entacapone 200 mg (Cohort 3)
Key pharmacokinetic parameters assessed included area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to Cmax (tmax) . The findings consistently demonstrated advantages for the melevodopa/carbidopa formulation in terms of absorption speed and reduced variability.
Effect of Entacapone Co-administration
When V1512 or L-dopa/carbidopa was administered in combination with entacapone (a COMT inhibitor), interesting effects on carbidopa exposure were observed. Carbidopa exposure and interpatient variability were lower when either formulation was given with entacapone . This finding has implications for optimizing combination therapy in Parkinson's disease.
Additionally, maximum plasma concentrations of L-dopa appeared to occur slightly later when V1512 and L-dopa/carbidopa were co-administered with entacapone compared with each treatment administered alone . This delay may be factored into dosing strategies when combining these medications.
Synthesis Methods
Current Synthetic Approaches
The synthesis of carbidopa methyl ester involves specific chemical processes. One documented approach involves reacting oxaziridine with methyldopa ester to obtain methyldopa imido ester, followed by hydrolysis steps . This synthetic route represents an improvement over previous methods that utilized cyclohexanone, which had concerns regarding carcinogenic effects, product residue issues, and challenges with recovery and application .
A specific embodiment of this synthesis method includes:
-
Preparation of oxyaziridine - Adding chloramine to NaOH solution, then dropping this into a dichloromethane solution containing acetone under controlled temperature conditions
-
Preparation of imidate - Reacting the dichloromethane solution of oxaziridine with methyl dopa methyl ester under controlled temperature conditions
-
Further processing to obtain the final carbidopa methyl ester product
This synthetic approach reportedly achieves good product quality and high yield with improved safety profiles compared to traditional methods .
Clinical Implications
Advantages for Parkinson's Disease Management
The unique pharmacokinetic profile of formulations containing carbidopa methyl ester offers several potential advantages for Parkinson's disease management. The more rapid absorption and reduced variability in plasma levels may address some limitations of conventional levodopa therapy, particularly for patients experiencing motor fluctuations .
In clinical settings, the monolithic matrix configurations containing carbidopa methyl ester have demonstrated different plasma profile characteristics. For example, a DSE configuration (Disintegrating-Swellable-Erodible) with a faster release profile has shown rapid appearance of high levodopa plasma levels, while an SDE configuration (Swellable-Disintegrating-Erodible) produced a smoother plasma concentration profile . These different profiles can be selected based on individual patient needs.
Tolerability Profile
Clinical studies have reported that both V1512 (containing melevodopa/carbidopa) and standard L-dopa/carbidopa were well tolerated by patients . This favorable tolerability profile is essential for chronic treatments such as those required for Parkinson's disease management.
The reduced accumulation observed with V1512 may potentially contribute to better long-term tolerability by minimizing plasma level fluctuations that could be associated with adverse effects .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume